molecular formula C28H35N7O B10853162 4-Butyl-1-((1R,2R,6S)-2,6-dimethyl-cyclohexyl)-3-{6-[2-(1H-tetrazol-5-yl)-phenyl]-pyridin-3-ylmethyl}-1,3-dihydro-imidazol-2-one CAS No. 158776-83-1

4-Butyl-1-((1R,2R,6S)-2,6-dimethyl-cyclohexyl)-3-{6-[2-(1H-tetrazol-5-yl)-phenyl]-pyridin-3-ylmethyl}-1,3-dihydro-imidazol-2-one

Cat. No.: B10853162
CAS No.: 158776-83-1
M. Wt: 485.6 g/mol
InChI Key: GBXQWPCVQAHRBS-NJEHHLDASA-N
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Description

SC-55634 is a small molecular compound with the chemical formula C28H35N7O. It is known for its role as an antagonist of the type-2 angiotensin II receptor. This compound has been investigated for its potential therapeutic applications, particularly in the treatment of hypertension and other cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SC-55634 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of SC-55634 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

SC-55634 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

SC-55634 has a wide range of scientific research applications, including:

Mechanism of Action

SC-55634 exerts its effects by binding to the type-2 angiotensin II receptor, thereby inhibiting the receptor’s activity. This inhibition leads to a decrease in blood pressure and other cardiovascular effects. The molecular targets involved include the type-2 angiotensin II receptor and associated signaling pathways, such as the mitogen-activated protein kinase pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SC-55634 is unique due to its specific binding affinity and selectivity for the type-2 angiotensin II receptor. This selectivity makes it a valuable tool for studying receptor-ligand interactions and developing targeted therapies for cardiovascular diseases .

Properties

CAS No.

158776-83-1

Molecular Formula

C28H35N7O

Molecular Weight

485.6 g/mol

IUPAC Name

4-butyl-1-[(2S,6R)-2,6-dimethylcyclohexyl]-3-[[6-[2-(2H-tetrazol-5-yl)phenyl]pyridin-3-yl]methyl]imidazol-2-one

InChI

InChI=1S/C28H35N7O/c1-4-5-11-22-18-35(26-19(2)9-8-10-20(26)3)28(36)34(22)17-21-14-15-25(29-16-21)23-12-6-7-13-24(23)27-30-32-33-31-27/h6-7,12-16,18-20,26H,4-5,8-11,17H2,1-3H3,(H,30,31,32,33)/t19-,20+,26?

InChI Key

GBXQWPCVQAHRBS-NJEHHLDASA-N

Isomeric SMILES

CCCCC1=CN(C(=O)N1CC2=CN=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C5[C@@H](CCC[C@@H]5C)C

Canonical SMILES

CCCCC1=CN(C(=O)N1CC2=CN=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C5C(CCCC5C)C

Origin of Product

United States

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